Pirolazamide
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Overview
Description
Preparation Methods
The synthesis of pirolazamide involves the formation of amides from carboxylic acid derivatives. Common methods include:
From Carboxylic Acids: Amides can be formed from acid chlorides, acid azides, acid anhydrides, and esters.
From Nitriles: The hydrolysis of nitriles is another method for preparing unsubstituted amides.
Ritter Reaction: This involves the reaction of an alcohol or alkene with a nitrile or hydrogen cyanide, forming a carbocation that combines with the nitrogen of the nitrile.
Chemical Reactions Analysis
Pirolazamide undergoes various chemical reactions, including:
Scientific Research Applications
Pirolazamide has several scientific research applications:
Mechanism of Action
The mechanism of action of pirolazamide involves its interaction with molecular targets in the body. As an antiarrhythmic agent, it likely affects ion channels in the heart, stabilizing the cardiac rhythm . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Pirolazamide can be compared with other similar compounds, such as:
Propionamides: These compounds share a similar chemical structure and are used in various pharmaceutical applications.
Pyrrolopyrazines: These compounds are known for their biological activity and are used in medicinal chemistry.
This compound stands out due to its unique combination of a pyrrolopyrazine ring and a diphenylbutanamide structure, which contributes to its potential as an antiarrhythmic agent .
Properties
CAS No. |
39186-49-7 |
---|---|
Molecular Formula |
C23H29N3O |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2,2-diphenylbutanamide |
InChI |
InChI=1S/C23H29N3O/c24-22(27)23(19-8-3-1-4-9-19,20-10-5-2-6-11-20)13-15-25-16-17-26-14-7-12-21(26)18-25/h1-6,8-11,21H,7,12-18H2,(H2,24,27) |
InChI Key |
SEINJQWGYXAADT-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CCN2C1)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N |
Canonical SMILES |
C1CC2CN(CCN2C1)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)N |
Synonyms |
pirolazamide SC-26438 |
Origin of Product |
United States |
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